

Ethyl 8-aminoquinoline-3-carboxylate: A Versatile Scaffold for Scientific Advancement

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Compound of Interest

Compound Name: Ethyl 8-aminoquinoline-3-carboxylate

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Ethyl 8-aminoquinoline-3-carboxylate, a quinoline derivative featuring an amino group at the 8-position and an ethyl carboxylate at the 3-position, is emerging as a significant synthetic building block for researchers in drug discovery and materials science. Its unique structural features offer a versatile platform for the development of novel compounds with a wide range of potential applications, from medicinal chemistry to the creation of advanced materials. This technical guide provides an in-depth exploration of its synthesis, chemical properties, and its utility as a foundational molecule for further chemical elaboration.

Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 8-aminoquinoline-3-carboxylate** is presented below.

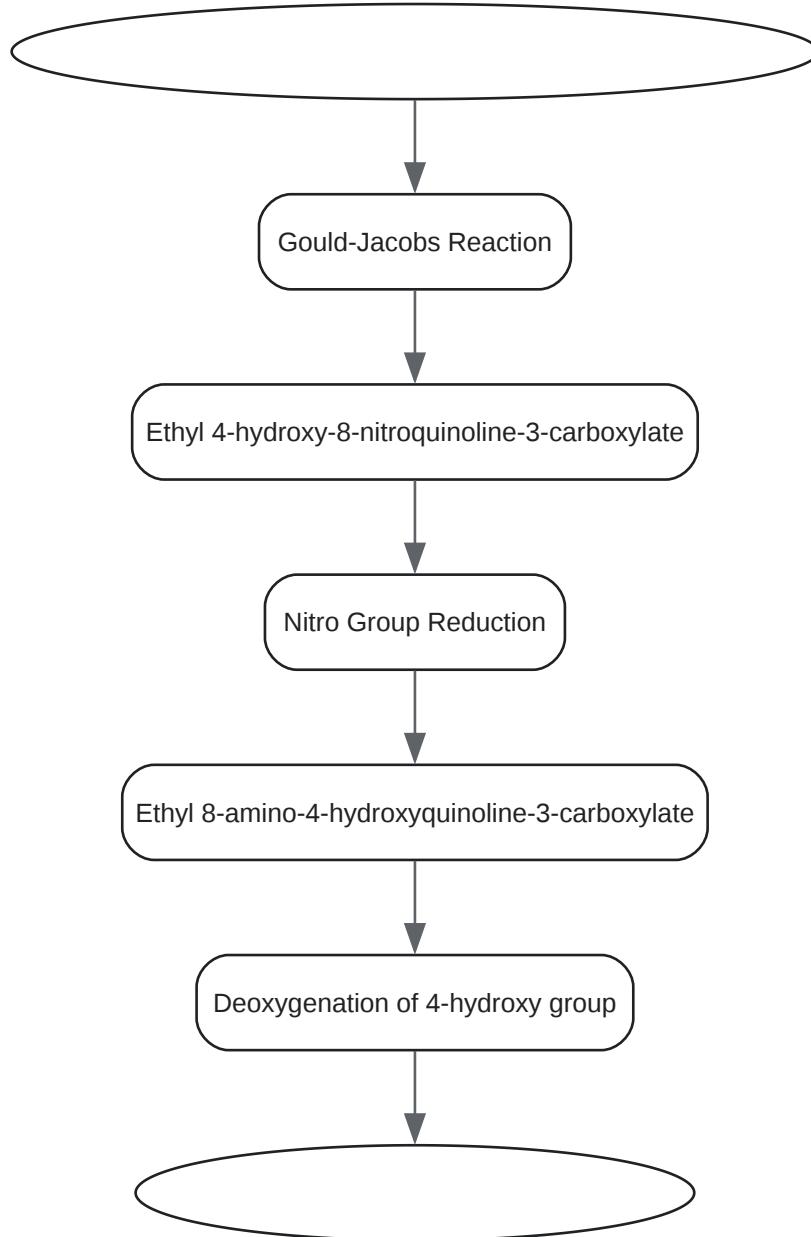
Property	Value
CAS Number	190138-00-2
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₂
Molecular Weight	216.24 g/mol
Appearance	Solid (specific color not detailed)
Storage Conditions	2-8°C, sealed in a dry, dark place

Synthetic Pathways

The synthesis of **Ethyl 8-aminoquinoline-3-carboxylate** can be approached through a multi-step process, often commencing with the construction of a substituted quinoline core. A plausible and commonly employed strategy is the Gould-Jacobs reaction, which is a powerful method for the synthesis of 4-hydroxyquinolines.^{[1][2]} This would be followed by subsequent functional group manipulations, including nitration, reduction, and potentially deoxygenation, to arrive at the target molecule.

A proposed synthetic workflow is outlined below:

Proposed Synthetic Pathway for Ethyl 8-aminoquinoline-3-carboxylate

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Caption: Proposed synthesis of **Ethyl 8-aminoquinoline-3-carboxylate**.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate (Precursor)

While a specific protocol for the direct synthesis of **Ethyl 8-aminoquinoline-3-carboxylate** is not readily available in the reviewed literature, a general procedure for a key precursor, ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate, can be inferred from established methodologies such as the Gould-Jacobs reaction.[\[1\]](#)[\[2\]](#)

Materials:

- 2-Nitroaniline
- Diethyl ethoxymethylenemalonate
- High-boiling point solvent (e.g., diphenyl ether)
- Heat source

Procedure:

- A mixture of 2-nitroaniline and a stoichiometric equivalent of diethyl ethoxymethylenemalonate is heated in a high-boiling point solvent.
- The reaction mixture is heated to a high temperature (typically around 250 °C) to facilitate the thermal cyclization.
- The reaction progress is monitored by a suitable technique (e.g., Thin Layer Chromatography).
- Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
- Purification is achieved by recrystallization from an appropriate solvent.

Note: This is a generalized procedure and would require optimization for specific laboratory conditions.

Subsequent Transformations

Nitro Group Reduction: The nitro group of ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate can be reduced to the corresponding amino group using standard reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation.

Deoxygenation of the 4-hydroxy Group: Should the 4-hydroxy group not be present in the final target molecule, a deoxygenation step would be necessary. This can be a challenging transformation and may require specific methodologies developed for the deoxygenation of 4-hydroxyquinolines.

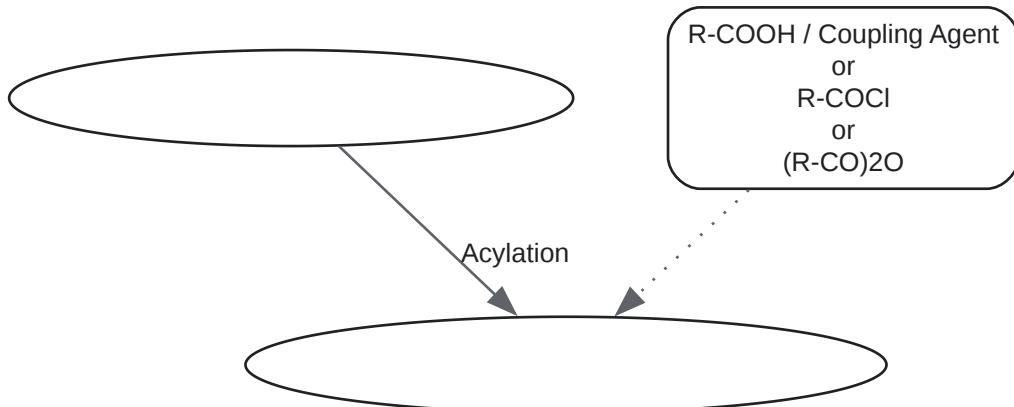
Application as a Synthetic Building Block

The true value of **Ethyl 8-aminoquinoline-3-carboxylate** lies in its potential as a versatile starting material for the synthesis of more complex molecules. The 8-amino group serves as a key functional handle for a variety of chemical transformations.

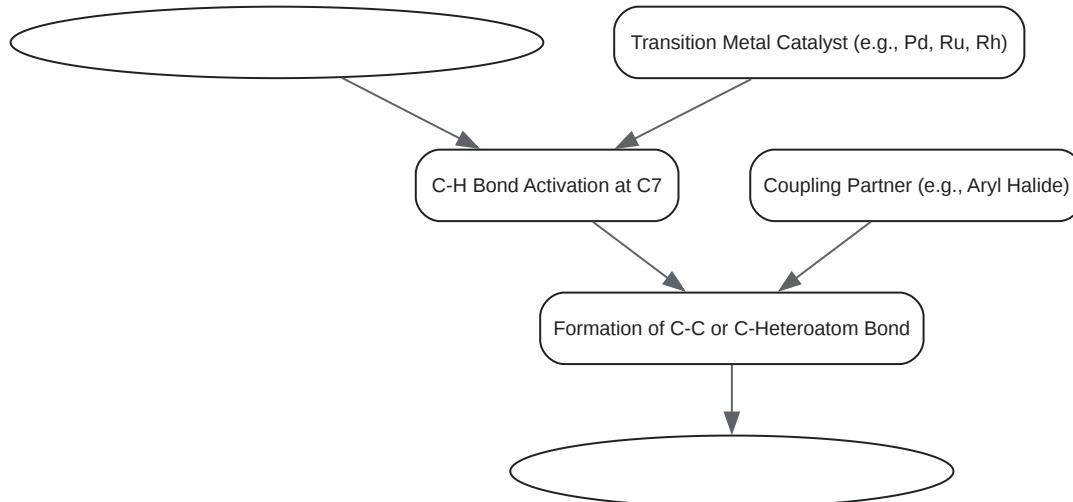
Amide Bond Formation

The primary amino group can readily undergo acylation reactions with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. This allows for the introduction of a wide array of substituents at the 8-position, enabling the exploration of structure-activity relationships in drug discovery programs.

Amide Bond Formation from Ethyl 8-aminoquinoline-3-carboxylate



C-H Activation Directed by the 8-Amino Group

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References

- 1. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 2. chemsynthesis.com [chemsynthesis.com]
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